6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H7BrFNO. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran oxides, while reduction can produce amine derivatives .
Scientific Research Applications
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine: Similar structure but with a chlorine atom instead of fluorine.
6-Bromo-5-fluoro-N-methyl-2,3-dihydro-1-benzofuran-3-amine: Similar structure with an additional methyl group.
Uniqueness
6-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7BrFNO |
---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2 |
InChI Key |
AJQKHZRWUOTIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Br)F)N |
Origin of Product |
United States |
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